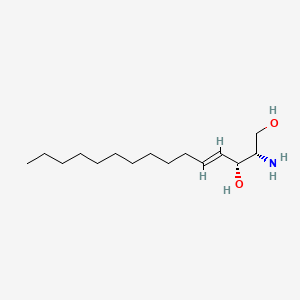

2S-Amino-4E-pentadecene-1,3R-diol

Descripción

Stereochemical Identity and Importance as a Sphingoid Base

The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount to the biological function of molecules like (2S)-Amino-4E-pentadecene-1,3R-diol. The notation "(2S, 3R, 4E)" defines the specific configuration at its chiral centers and the geometry of its double bond, which are critical for its interactions with enzymes and other molecules within the cell.

The term "sphingoid base" refers to a family of aliphatic amino alcohols. wikipedia.org (2S)-Amino-4E-pentadecene-1,3R-diol is a C15 analogue of the more common C18 sphingosine (B13886). sigmaaldrich.com Its structure consists of a 15-carbon chain with an amino group at the second carbon (C2), a hydroxyl group at the first and third carbons (C1 and C3), and a double bond between the fourth and fifth carbons (C4 and C5). sigmaaldrich.com The "(2S, 3R)" designation indicates the specific spatial orientation of the amino and hydroxyl groups, while the "4E" denotes a trans configuration for the double bond. This specific stereoisomer, also known as D-erythro-sphingosine (d15:1), is crucial for its biological activity. sigmaaldrich.com

The importance of this sphingoid base lies in its role as a precursor and a bioactive molecule in its own right. As a precursor, it can be N-acylated to form ceramides (B1148491), which are central hubs in sphingolipid metabolism. researchgate.net These ceramides can be further modified to create more complex sphingolipids like sphingomyelins and glycosphingolipids. researchgate.net Additionally, free sphingoid bases, including (2S)-Amino-4E-pentadecene-1,3R-diol and its phosphorylated derivatives, can act as signaling molecules, influencing cellular processes such as proliferation, differentiation, and apoptosis. biologists.comnih.govnih.gov

| Feature | Description |

|---|---|

| Chemical Formula | C₁₅H₃₁NO₂ sigmaaldrich.com |

| Molecular Weight | 257.41 g/mol sigmaaldrich.com |

| Backbone | 15-carbon aliphatic chain sigmaaldrich.com |

| Functional Groups | Amino group (-NH₂) at C2, Hydroxyl groups (-OH) at C1 and C3 sigmaaldrich.com |

| Unsaturation | One trans double bond (E configuration) at C4 sigmaaldrich.com |

| Stereochemistry | (2S, 3R) configuration sigmaaldrich.com |

Historical and Current Academic Research Perspectives on Sphingoid Bases

The study of sphingolipids has a rich history, dating back to the 19th century, and continues to be a vibrant area of modern research.

Historical Perspectives:

The discovery of sphingolipids is credited to Johann L.W. Thudichum, who in the 1870s and 1880s, isolated these compounds from brain extracts. wikipedia.orgnih.gov He named them "sphingolipids" after the mythological Sphinx due to their enigmatic nature. wikipedia.orgnih.gov For nearly a century, sphingolipids were primarily regarded as structural components of cellular membranes. nih.gov The structural characterization of the most common sphingoid base, sphingosine ((2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol), was a significant milestone achieved by Herb Carter in 1947. nih.gov This foundational work paved the way for a deeper understanding of this lipid class.

Current Academic Research Perspectives:

The mid-1980s marked a paradigm shift in the understanding of sphingolipids, with the discovery that they are not just structural molecules but also potent bioactive agents. nih.gov Modern research has revealed the intricate roles of sphingoid bases and their metabolites in a vast array of cellular signaling pathways.

Key areas of current research include:

Bioactive Roles: Simple sphingolipid metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are now recognized as critical mediators in signaling cascades that control apoptosis, cell proliferation, stress responses, and inflammation. wikipedia.orgbiologists.com Research is ongoing to elucidate the precise mechanisms by which these molecules exert their effects.

Enzymology and Metabolism: The enzymes involved in the biosynthesis and breakdown of sphingoid bases, such as serine palmitoyltransferase (SPT) and sphingosine kinases, are major subjects of investigation. wikipedia.orgnih.gov Understanding the regulation of these enzymes is crucial, as their dysregulation is linked to various diseases. nih.gov

Structural Diversity and Function: Researchers are continuously discovering new structural variants of sphingoid bases, which differ in chain length, hydroxylation, and saturation. nih.govmdpi.com A significant focus is on understanding how this structural diversity translates into functional specificity in different tissues and organisms. For instance, atypical sphingoid bases, such as 1-deoxysphingolipids, have been associated with neurological disorders. nih.gov

Therapeutic Potential: The central role of sphingoid bases and their metabolites in health and disease has made them attractive targets for therapeutic intervention. For example, the development of inhibitors for enzymes like sphingosine kinase is being explored as a strategy for cancer therapy. nih.govoncodaily.com Furthermore, synthetic analogs of sphingoid bases are being developed to modulate specific cellular processes. oncodaily.com

The exploration of sphingoid bases like (2S)-Amino-4E-pentadecene-1,3R-diol continues to be a frontier in biomedical science. From their initial discovery as enigmatic structural lipids to their current status as key signaling molecules, the journey of understanding these compounds has been one of continuous revelation. Future research will undoubtedly uncover even more about the complex and vital roles of these fascinating molecules.

| Era | Key Discovery/Focus | Significance |

|---|---|---|

| Late 19th Century | Discovery and naming of sphingolipids by Thudichum. wikipedia.orgnih.gov | Foundation of the field. |

| Mid-20th Century | Structural elucidation of sphingosine by Carter. nih.gov | Enabled a deeper chemical understanding. |

| Mid-1980s | Recognition of sphingolipids as bioactive signaling molecules. nih.gov | Paradigm shift from structural to functional roles. |

| 21st Century | Elucidation of signaling pathways, enzyme mechanisms, and roles in disease. biologists.comnih.gov | Opening avenues for therapeutic development. |

Structure

3D Structure

Propiedades

IUPAC Name |

(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQIYZIHZCLRSR-AMXOMPAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of 2s Amino 4e Pentadecene 1,3r Diol and Its Analogues

Methodological Approaches to the 2-Amino-1,3-diol Moiety

The cornerstone of synthesizing (2S)-Amino-4E-pentadecene-1,3R-diol and its analogues is the stereocontrolled construction of the 2-amino-1,3-diol core. Generally, synthetic strategies focus on two main approaches: the insertion of the alcohol and amino groups with the correct stereochemistry, or the formation of a bond between two existing chiral centers to create the desired arrangement. capes.gov.bracs.org

Chiral Pool-Derived Synthetic Routes

A prevalent strategy for synthesizing enantiomerically pure molecules is to begin with readily available chiral starting materials, a concept known as chiral pool synthesis. ankara.edu.tr Natural amino acids, particularly L-serine, serve as a common and inexpensive starting point for the synthesis of sphingoid bases like (2S)-Amino-4E-pentadecene-1,3R-diol due to the presence of a key stereocenter. acs.orgresearchgate.net

The synthesis often commences with the protection of the amino and carboxyl groups of L-serine. The carboxyl group can be converted to a Weinreb amide, which then allows for the introduction of a vinyl group via a Grignard reaction to form a vinyl ketone. acs.org A crucial step is the subsequent stereoselective reduction of the ketone to establish the second stereocenter of the 2-amino-1,3-diol system with the desired anti configuration. acs.org Another well-established starting material derived from L-serine is Garner's aldehyde, which provides a versatile platform for the stereocontrolled construction of the (2S,3R) stereocenters. nih.govelsevierpure.com

| Starting Material | Key Intermediate | Transformation | Reference |

| L-Serine | N-Boc-L-serine Weinreb amide | Grignard reaction, Stereoselective reduction | acs.org |

| L-Serine | Garner's aldehyde | Various | nih.govelsevierpure.com |

Asymmetric Catalysis in Aminodiol Construction, including Aminohydroxylation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters with high enantioselectivity. A prominent method for the direct conversion of alkenes into N-protected amino alcohols is the Sharpless Asymmetric Aminohydroxylation (AA). nih.govnih.gov This reaction utilizes an osmium catalyst in conjunction with a chiral ligand, typically derived from dihydroquinine or dihydroquinidine, to achieve syn-selective addition of amino and hydroxyl groups across a double bond. nih.govrsc.orgorganic-chemistry.org

The regioselectivity of the aminohydroxylation can be a challenge, especially with unsymmetrical alkenes, potentially leading to a mixture of regioisomeric amino alcohols. nih.gov The choice of the nitrogen source (e.g., chloramine-T, N-sodiocarbamates) and the chiral ligand can significantly influence both the regioselectivity and the enantioselectivity of the reaction. organic-chemistry.orgmsu.edu For substrates like α,β-unsaturated esters, the AA reaction can provide enantiopure syn-α-hydroxy-β-amino acid derivatives, which are valuable precursors for more complex molecules. nih.gov

| Catalyst System | Chiral Ligand | Nitrogen Source | Selectivity | Reference |

| OsO₄/K₂OsO₂(OH)₄ | (DHQ)₂PHAL, (DHQD)₂PHAL | Chloramine-T, Carbamates | High Enantio- and Regioselectivity | nih.govorganic-chemistry.org |

Another approach within asymmetric catalysis involves the copper-catalyzed enantioselective hydroamination of enals and enones, which can serve as precursors to amino alcohols. nih.gov

Olefin Metathesis Strategies for Aliphatic Chain Elaboration

Olefin metathesis has emerged as a highly efficient and versatile tool for the formation of carbon-carbon double bonds, making it particularly suitable for constructing the long aliphatic chain of sphingoid bases. acs.orgacs.org Cross-metathesis (CM) is the most frequently employed variation for this purpose. acs.orgresearchgate.net

In a typical synthetic route, a chiral building block containing the 2-amino-1,3-diol moiety and a terminal alkene is coupled with a long-chain terminal alkene via a ruthenium-based catalyst, such as the Grubbs catalyst. acs.org This strategy allows for the late-stage introduction of the aliphatic tail, enabling the synthesis of a variety of sphingolipid analogues by simply changing the olefin coupling partner. acs.orgresearchgate.net The cross-metathesis reaction is known for its high functional group tolerance and often proceeds with high E-selectivity, which is crucial for obtaining the natural trans double bond geometry found in many sphingolipids. acs.org

A highly efficient and versatile method has been established for the synthesis of various sphingolipids, including sphingosine (B13886), by combining an amino alcohol segment prepared from N-Boc-L-serine with an appropriate olefin via cross-metathesis. acs.org This approach has been successfully applied to the synthesis of D-erythro-ceramide, demonstrating the utility of olefin cross-metathesis in assembling the sphingolipid backbone. acs.orgdntb.gov.ua

| Metathesis Type | Catalyst | Reactants | Product Feature | Reference |

| Cross-Metathesis | Grubbs Catalyst | Chiral amino alcohol with terminal alkene + long-chain terminal alkene | E-selective double bond formation | acs.orgacs.org |

Regioselective Chemical Transformations and Derivatizations

The synthesized (2S)-Amino-4E-pentadecene-1,3R-diol possesses multiple reactive sites—an amino group and two hydroxyl groups—allowing for regioselective chemical transformations and derivatizations. Selective protection of the primary hydroxyl group is a common strategy to enable further modifications at other positions. For instance, treatment with TBDPSCl (tert-butyldiphenylsilyl chloride) can selectively protect the primary hydroxyl group. tesisenred.net

The amino group can be acylated to form ceramides (B1148491), which are a major class of sphingolipids. For example, reaction with stearoyl chloride introduces the stearoyl fatty acid chain. nih.gov The hydroxyl groups can be phosphorylated, a key transformation in the synthesis of signaling molecules like sphingosine-1-phosphate. acs.org The double bond in the aliphatic chain also offers a site for further functionalization.

These regioselective transformations are critical for producing a diverse range of sphingolipid analogues to study their biological functions and potential therapeutic applications.

Biosynthesis and Metabolic Integration of 2s Amino 4e Pentadecene 1,3r Diol

Position within Sphingolipid Metabolic Pathways

(2S)-Amino-4E-pentadecene-1,3R-diol is a sphingoid long-chain base, a fundamental building block of more complex sphingolipids. Its synthesis originates in the endoplasmic reticulum through the de novo sphingolipid synthesis pathway. This pathway commences with the condensation of an amino acid, typically L-serine, with a long-chain fatty acyl-CoA. The resulting intermediate undergoes a series of enzymatic modifications, including reduction and desaturation, to yield the final sphingoid base.

In the canonical pathway, palmitoyl-CoA (a C16 fatty acyl-CoA) is the preferred substrate, leading to the formation of C18 sphingoid bases. However, the synthesis of (2S)-Amino-4E-pentadecene-1,3R-diol represents a deviation from this standard route, where a shorter fatty acyl-CoA is utilized. Once formed, this C15 sphingoid base can be incorporated into various complex sphingolipids, such as ceramides (B1148491), sphingomyelins, and glycosphingolipids, thereby integrating into the broader sphingolipid metabolic network and contributing to the structural and signaling functions of these lipids.

Key Enzymatic Activities Involved in its Formation and Turnover, including Serine Palmitoyl Transferase (SPT)

The formation of (2S)-Amino-4E-pentadecene-1,3R-diol is a multi-step process orchestrated by several key enzymes:

Serine Palmitoyl Transferase (SPT): This enzyme catalyzes the first and rate-limiting step in sphingolipid biosynthesis: the condensation of L-serine with a fatty acyl-CoA. pnas.orgtandfonline.com While SPT exhibits a strong preference for palmitoyl-CoA (C16-CoA), studies have demonstrated its capacity to utilize other fatty acyl-CoAs, including pentadecanoyl-CoA (C15-CoA). pnas.orgnih.gov The utilization of pentadecanoyl-CoA by SPT results in the formation of 3-keto-sphinganine with a C17 backbone (C15 from the fatty acyl-CoA and C2 from serine). The composition of the SPT enzyme complex, which includes different subunits (SPTLC1, SPTLC2/3, and SPTSSA/B), can influence its substrate preference. For instance, the human SPTLC1-SPTLC3-SPTSSA isozyme can use both C14-CoA and C16-CoA as substrates. uniprot.orguniprot.org

3-Ketosphinganine Reductase (KSR): Following the SPT-catalyzed condensation, the resulting 3-keto-dihydrosphingosine intermediate is rapidly reduced at the keto group by a NADPH-dependent reductase to form a dihydrosphingosine, in this case, a C17 dihydrosphingosine. pnas.orggerli.com

Sphingolipid Δ4-Desaturase: To introduce the characteristic trans double bond at the C4-C5 position (4E), a sphingolipid Δ4-desaturase is required. tandfonline.comnih.gov This enzyme typically acts on dihydroceramides (N-acylated dihydrosphingosine). Therefore, the C17 dihydrosphingosine is likely first acylated to form a dihydroceramide (B1258172), which then serves as the substrate for the desaturase. tandfonline.comnih.gov The action of this desaturase on the C17 dihydroceramide would result in the formation of a C17 ceramide with a 4E double bond. Subsequent deacylation would release (2S)-Amino-4E-pentadecene-1,3R-diol. While the direct desaturation of a free long-chain base is less common in mammals, the specific mechanisms can vary across different organisms. tandfonline.com

The turnover of (2S)-Amino-4E-pentadecene-1,3R-diol would involve its phosphorylation by sphingosine (B13886) kinases to form the corresponding phosphate (B84403) derivative, which can then be either used in signaling pathways or irreversibly cleaved by sphingosine-1-phosphate lyase, breaking it down into smaller components that can re-enter other metabolic pathways. nih.gov

Table 1: Key Enzymes in the Biosynthesis of (2S)-Amino-4E-pentadecene-1,3R-diol

| Enzyme | Abbreviation | Function | Substrate(s) | Product |

| Serine Palmitoyltransferase | SPT | Catalyzes the initial condensation reaction in sphingolipid synthesis. pnas.org | L-serine and Pentadecanoyl-CoA | 3-keto-dihydrosphingosine (C17) |

| 3-Ketosphinganine Reductase | KSR | Reduces the keto group of the initial condensation product. gerli.com | 3-keto-dihydrosphingosine (C17) | Dihydrosphingosine (C17) |

| Ceramide Synthase | CerS | N-acylates the sphingoid base to form a dihydroceramide. | Dihydrosphingosine (C17) and a fatty acyl-CoA | Dihydroceramide (C17) |

| Sphingolipid Δ4-Desaturase | DEGS1 | Introduces a trans double bond at the C4-C5 position. nih.govnih.gov | Dihydroceramide (C17) | Ceramide containing the C15 sphingoid base |

| Ceramidase | CDase | Deacylates ceramide to release the free sphingoid base. | Ceramide containing the C15 sphingoid base | (2S)-Amino-4E-pentadecene-1,3R-diol |

Precursor Incorporation Studies in Biological Systems

Precursor incorporation studies using labeled substrates have been instrumental in elucidating the biosynthetic pathways of sphingolipids. These studies involve feeding cells or organisms with isotopically labeled precursors and tracking their incorporation into downstream metabolites.

A notable study investigating the kinetics of recombinant human and bacterial SPT utilized differentially labeled L-serine isotopologues and pentadecanoyl-CoA as substrates. researchgate.net The use of pentadecanoyl-CoA in this in vitro system directly demonstrates its role as a precursor for the formation of C17 long-chain bases.

In a study on the marine alga Emiliania huxleyi, viral infection was shown to induce a shift in the substrate preference of SPT towards C14-CoA and C15-CoA. pnas.org The researchers used radiolabeled serine and non-labeled fatty acyl-CoAs of varying chain lengths to assess SPT activity in vitro. This study provides a clear example of a biological system where the synthesis of odd-numbered carbon chain sphingoid bases is specifically upregulated.

Furthermore, research in termites investigating the biosynthesis of defensive chemicals has utilized labeled precursors to trace the formation of sphingolipid-like molecules. bucek-lab.org For instance, the synthesis of various intermediates, including those with C15 and C16 backbones, was tracked. Although the final products were different, these studies exemplify the methodology of using labeled precursors to understand the formation of specific aliphatic chains in a biological context.

Table 2: Examples of Precursor Incorporation Studies for Sphingolipid Biosynthesis

| Study Focus | Organism/System | Labeled Precursor(s) | Key Finding |

| SPT Kinetics | Recombinant human and bacterial SPT | Labeled L-serine, pentadecanoyl-CoA | Demonstrated the use of pentadecanoyl-CoA as a substrate for SPT to form C17 long-chain bases. researchgate.net |

| Viral Infection and Sphingolipid Metabolism | Emiliania huxleyi (marine alga) | Radiolabeled serine | Viral infection shifts SPT substrate preference to C14-CoA and C15-CoA. pnas.org |

| Defensive Chemical Biosynthesis | Termites | Labeled L-serine, glycine | Traced the synthesis of C15 and C16 sphingolipid-like molecules. bucek-lab.org |

Cellular and Subcellular Biological Activities of 2s Amino 4e Pentadecene 1,3r Diol

Role as a Signaling Molecule Precursor.nih.govnih.govarkat-usa.org

(2S)-Amino-4E-pentadecene-1,3R-diol is a key precursor in the biosynthesis of sphingosine-1-phosphate (S1P), a potent signaling lipid. nih.govnih.govarkat-usa.org The metabolic pathway begins with the conversion of sphingomyelin (B164518) to ceramide, which is then hydrolyzed to form sphingosine (B13886). nih.gov Sphingosine is subsequently phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate S1P. nih.govnih.gov

S1P exerts its effects primarily by acting as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅. nih.gov The expression of these receptors varies across different cell types and tissues, allowing S1P to regulate a wide array of physiological processes, including immune cell trafficking, vascular development, and barrier function. nih.govarkat-usa.org The concentration gradient of S1P, which is high in blood and lymph and low in tissues, is critical for directing lymphocyte migration. nih.gov

Beyond its extracellular roles, S1P can also function as an intracellular second messenger, although its intracellular targets and mechanisms are still being elucidated. nih.govmdpi.com The intricate balance between the levels of ceramide, sphingosine, and S1P is a critical determinant of cell fate, with ceramide and sphingosine often promoting apoptosis, while S1P is generally associated with cell survival and proliferation. nih.gov

Modulation of Intracellular Ion Dynamics: Focus on Calcium Mobilization, particularly by its Phosphate (B84403) Derivatives.nih.govnih.govgrantome.compsu.edu

The phosphorylated derivative of (2S)-Amino-4E-pentadecene-1,3R-diol, sphingosine-1-phosphate (S1P), and other related sphingolipid derivatives are significant modulators of intracellular calcium (Ca²⁺) dynamics. nih.gov These lipid metabolites can trigger the release of Ca²⁺ from intracellular stores and influence Ca²⁺ entry from the extracellular environment, thereby affecting a multitude of cellular functions. nih.govnih.gov

Studies have shown that sphingosylphosphorylcholine (B14255) (SPC), a related sphingolipid, induces a rapid, dose-dependent increase in intracellular Ca²⁺ concentration in synaptosomes. nih.gov This effect requires the phosphorylation of the sphingosine backbone, highlighting the importance of the phosphate group in mediating Ca²⁺ mobilization. nih.gov The mechanism of S1P-induced Ca²⁺ release is complex and can be both dependent on and independent of inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors, which are the primary channels for Ca²⁺ release from the endoplasmic reticulum. nih.govgrantome.com It has been proposed that S1P and sphingosine may directly or indirectly activate specific Ca²⁺ channels, including a potential sphingolipid-gated Ca²⁺ channel. nih.govgrantome.com

The interplay between sphingolipids and Ca²⁺ signaling is crucial for various cellular processes. For instance, in chromaffin cells, S1P can have biphasic effects on Ca²⁺-activated potassium channels (BKCa), where low concentrations can be inhibitory, while high concentrations can be stimulatory due to elevated intracellular Ca²⁺. mdpi.com This modulation of ion channel activity by S1P demonstrates its role in regulating cellular excitability and stimulus-secretion coupling. mdpi.com Pathological alterations in sphingolipid-mediated Ca²⁺ signaling have been implicated in various diseases. nih.govpsu.edu

Influence on Cellular Processes: Apoptosis and Cell Viability in Vitro.nih.govresearchgate.netrsc.orgnih.gov

(2S)-Amino-4E-pentadecene-1,3R-diol and its metabolites are deeply involved in the regulation of fundamental cellular processes such as apoptosis (programmed cell death) and cell viability. The balance between pro-apoptotic and pro-survival sphingolipids is often referred to as the "sphingolipid rheostat."

In many cell types, ceramide and sphingosine, the precursors to S1P, are considered pro-apoptotic molecules. nih.gov Conversely, S1P is generally recognized as a survival factor that promotes cell proliferation and inhibits apoptosis. nih.gov This opposing relationship underscores the critical role of sphingosine kinases in determining cell fate.

In vitro studies have demonstrated the cytotoxic effects of certain sphingolipid-containing fractions on cancer cells. For example, fractions from Callerya speciosa, which were found to contain (2S)-Amino-4E-pentadecene-1,3R-diol among other compounds, exhibited significant inhibitory effects on the viability of multiple myeloma and mantle cell lymphoma cell lines. nih.govresearchgate.net These fractions were also shown to induce apoptosis in these cancer cells. nih.govresearchgate.net

Furthermore, compounds that can modulate intracellular pH, a factor intertwined with metabolic pathways influenced by sphingolipids, have been shown to induce apoptosis in cancer cells. nih.gov The neuroprotective effects of certain synthetic compounds have been evaluated using corticosterone-injured PC12 cells, a model for neuronal cell death. Some of these compounds demonstrated protective effects by modulating apoptosis-related proteins. rsc.org

Table 1: Effects of Fractions Containing (2S)-Amino-4E-pentadecene-1,3R-diol on Cancer Cell Viability and Apoptosis

| Cell Line | Fraction | IC₅₀ (mg/mL) | Apoptosis Induction (%) |

| U266 (Multiple Myeloma) | SE2 | 0.38 | 32.2 |

| U266 (Multiple Myeloma) | SE3 | 0.09 | 53.2 |

| U266 (Multiple Myeloma) | SE4 | 0.11 | 55.6 |

| KMS11 (Multiple Myeloma) | SE2 | 0.09 | 36.9 |

| KMS11 (Multiple Myeloma) | SE3 | 0.17 | 40.8 |

| KMS11 (Multiple Myeloma) | SE4 | 0.15 | 47.9 |

| Mino (Mantle Cell Lymphoma) | SE2 | 0.08 | 36.6 |

| Mino (Mantle Cell Lymphoma) | SE3 | 0.16 | 39.8 |

| Mino (Mantle Cell Lymphoma) | SE4 | 0.15 | 22.0 |

Data adapted from in vitro studies on fractions from Callerya speciosa. nih.govresearchgate.net

Interactions with Amyloid Aggregates and Metal Ions.researchgate.netnih.govresearchgate.net

Recent research has explored the interactions between sphingolipids, such as (2S)-Amino-4E-pentadecene-1,3R-diol (also referred to as sphingosine or SP in some literature), and pathological components associated with Alzheimer's disease, namely amyloid-β (Aβ) aggregates and metal ions like copper (Cu(II)) and zinc (Zn(II)). nih.govresearchgate.net

Sphingosine, due to its amphiphilic nature, can interact with both the hydrophobic and hydrophilic regions of Aβ peptides. nih.gov It possesses potential metal-binding sites, specifically the 2-aminoethanol and 1,3-propanediol (B51772) moieties, which can chelate metal ions. nih.gov Studies have shown that sphingosine can bind to both Aβ and metal ions, thereby influencing the aggregation pathways of both metal-free and metal-bound Aβ. nih.govresearchgate.net

Interestingly, the interaction of sphingosine with Aβ in the presence or absence of metal ions has been reported to exacerbate their toxicity in living cells. researchgate.net This suggests that elevated levels of certain sphingolipids in the brain could potentially contribute to the pathogenesis of Alzheimer's disease.

Slight structural modifications to sphingosine, such as N-acetylation or O-acetylation, can alter these interactions. nih.govresearchgate.net For instance, N-acetylsphingosine and 3-O-acetylsphingosine have been shown to influence the aggregation of metal-free and metal-Aβ to different extents compared to sphingosine itself. researchgate.net These modifications can neutralize the ability of sphingosine to enhance the cytotoxicity of Aβ and metal-Aβ complexes. researchgate.net The reactivity of sphingosine and its acetylated derivatives towards Aβ is also dependent on their concentration and their ability to form micelles and micellar aggregates. researchgate.net

Investigation of Subcellular Localization and Functional Compartmentalization.ub.eduub.edu

Sphingolipids, including (2S)-Amino-4E-pentadecene-1,3R-diol and its derivatives, are not uniformly distributed within the cell. Their specific subcellular localization is crucial for their diverse biological functions. Sphingolipids are integral components of cellular membranes and are particularly enriched in specific microdomains known as lipid rafts. ub.eduub.edu

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins. ub.eduub.edu These domains serve as platforms for signal transduction, regulating the activity of various receptors and signaling molecules. ub.edu The compartmentalization of sphingolipid metabolism is also a key aspect of their function. The enzymes responsible for the synthesis and degradation of sphingolipids are located in different organelles, allowing for tight spatial and temporal control over the levels of bioactive sphingolipid metabolites. nih.govub.edu

For example, the synthesis of ceramide from sphingomyelin can occur at the plasma membrane, in endosomes, or in lysosomes, depending on the specific sphingomyelinase involved. nih.gov The subsequent conversion of ceramide to sphingosine and then to S1P also occurs in distinct subcellular compartments. nih.gov This spatial separation of metabolic steps is essential for the generation of localized signaling pools of these bioactive lipids, which can then act on specific intracellular or extracellular targets. The study of sphingolipid trafficking and the precise localization of the enzymes involved in their metabolism are active areas of research, crucial for a complete understanding of their complex roles in cell biology. ub.edu

Structure Activity Relationship Sar Studies of 2s Amino 4e Pentadecene 1,3r Diol Derivatives

Impact of Stereochemical Configuration on Biological Efficacy

The precise spatial arrangement of the functional groups in the 2-amino-1,3-diol headgroup is a critical determinant of biological activity. The natural D-erythro (2S,3R) configuration of sphingoid bases is generally essential for their recognition by enzymes and receptors.

Enzyme Selectivity : Enzymes involved in sphingolipid metabolism, such as sphingosine (B13886) kinases (SphKs) and ceramidases, exhibit a high degree of stereoselectivity. For instance, sphingosine-1-phosphate (S1P) lyase, which degrades S1P, is highly selective for the D-erythro isomer. csic.es This ensures that signaling pathways are tightly regulated.

Receptor Binding : The stereochemistry of sphingolipid analogues influences their ability to bind to specific receptors. Studies on ceramide analogues have shown that the D-erythro configuration is crucial for activity. For example, D-erythro-ceramides with a phenyl group in the sphingoid moiety could reverse the inhibitory effect of fumonisin B₁ on axonal growth in hippocampal neurons, whereas other isomers were less effective. nih.govacs.org

Comparative Activity : Investigations into isomers of bioactive molecules consistently reveal that stereochemistry plays a pivotal role. nih.govresearchgate.net In many cases, only one specific stereoisomer exhibits the desired potent biological activity, while others are significantly less active or inactive. nih.govresearchgate.netnih.gov This is often attributed to the strict conformational requirements of the binding sites on target proteins, where only the correct enantiomer can achieve the optimal orientation for interaction. nih.govresearchgate.net For sphingoid bases, the D-erythro configuration is the most common and biologically relevant form in mammals. diva-portal.org

Effects of Variations in Aliphatic Chain Length and Unsaturation

The long aliphatic chain of sphingoid bases is a key feature that influences their physical properties and biological functions, primarily by affecting how they integrate into cellular membranes and interact with lipophilic binding pockets of enzymes.

Chain Length Diversity : While the C18 backbone is the most common in mammals, sphingoid bases with chain lengths varying from 12 to over 30 carbons exist. mdpi.comresearchgate.netub.edu The production of these variants is regulated by the substrate preference of serine palmitoyltransferase (SPT), the first enzyme in the de novo synthesis pathway. mdpi.comcardiff.ac.uk For example, sphingoid bases with 16 carbons (d16:1) and 20 carbons (d20:1) are found in various human tissues and have been implicated in conditions like ischemic cardiomyopathy and certain cancers. mdpi.com

Impact on Membrane Properties : The length of the aliphatic chain affects the biophysical properties of membranes. Longer chains can alter membrane thickness and order, which in turn influences the localization and function of membrane-associated proteins. mdpi.com Heterocyclic analogues of ceramide designed with varying carbon chain lengths at the C4 position (corresponding to the sphingoid backbone) showed a drastic change in antileukemic activities, indicating that the hydrophobic binding site of the target receptor is optimized for a specific chain length. bioorg.org

Unsaturation : The (4E)-double bond is a defining feature of sphingosine and its analogues, including (2S)-Amino-4E-pentadecene-1,3R-diol. This trans double bond is crucial for the signaling functions of ceramides (B1148491) derived from these bases. researchgate.net The presence and position of double bonds disrupt the tight packing of lipids in membranes, affecting the formation of specialized microdomains like lipid rafts and modulating downstream signaling pathways. mdpi.com Studies on ceramide analogues have also explored replacing the aliphatic chain with aromatic rings, with substituents on the ring influencing activity. nih.govacs.org Furthermore, introducing rigid polyyne moieties into the sphingoid backbone has been shown to alter the molecule's physicochemical properties and enhance its antiproliferative activity compared to the corresponding sphingosine. elsevierpure.comacs.org

The table below summarizes findings on how variations in the aliphatic chain of sphingoid analogues affect their biological context and activity.

| Modification | Compound Type/Example | Biological Context/Effect | Citation(s) |

| Chain Length | C16 Sphingoid Base (d16:1) | Found in tissues expressing SPTLC3; implicated in ischemic cardiomyopathy and certain cancers. | mdpi.com |

| Chain Length | C20 Sphingoid Base (d20:1) | Found in human plasma, skin, and brain; influences membrane properties and ganglioside localization. | mdpi.com |

| Unsaturation | Polyyne-containing Sphingoid Base | Altered physicochemical properties; higher antiproliferative activity compared to standard sphingosine. | elsevierpure.comacs.org |

| Aromatic Substitution | Phenyl group in sphingoid moiety | Recognized as a substrate by glucosylceramide synthase; biological effects mediated by glucosylation. | nih.govacs.org |

Functionalization of Amino and Hydroxyl Groups: Phosphorylation and Acylation Effects

The amino (-NH2) and primary hydroxyl (-OH) groups of the sphingoid backbone are hubs for metabolic transformations, leading to the generation of a diverse array of signaling molecules.

Phosphorylation : The primary C1-hydroxyl group can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce sphingosine-1-phosphate (S1P). nih.govspandidos-publications.com This conversion is a critical regulatory switch, as sphingosine and S1P often have opposing effects on cell fate. The balance between ceramide, sphingosine, and S1P, often called the "sphingolipid rheostat," determines whether a cell proliferates or undergoes apoptosis. nih.gov Even a small conversion of ceramide to S1P can have profound effects on cellular processes. nih.gov Analogues of (2S)-Amino-4E-pentadecene-1,3R-diol can also be phosphorylated, such as (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate. scbt.com

Acylation : The C2-amino group is the site of N-acylation by ceramide synthases (CerS) to form ceramides. csic.es The fatty acid chain length of the resulting ceramide is crucial for its biological function. Different ceramides, varying in their N-acyl chain length, can have distinct, and sometimes opposing, roles in regulating cellular processes like apoptosis and proliferation. mdpi.comsrce.hr

Other Modifications : The amino group can also be modified in other ways. For example, N,N-dimethylsphingosine (DMS), where the amine is dimethylated, is a well-known inhibitor of both SphK isoforms and protein kinase C. nih.govacs.org

Design and Evaluation of Enzyme Modulators based on Structural Analogues

The central role of sphingolipid-metabolizing enzymes in health and disease makes them attractive targets for therapeutic intervention. Structural analogues of sphingoid bases like (2S)-Amino-4E-pentadecene-1,3R-diol are frequently used as scaffolds to design specific enzyme inhibitors. spandidos-publications.com

Sphingosine Kinase (SphK) Inhibitors : A significant effort has been directed toward developing inhibitors of SphK1 and SphK2. Many early inhibitors were direct analogues of sphingosine. acs.org For instance, N,N-Dimethylsphingosine (DMS) inhibits both isoforms. nih.gov More selective inhibitors have been developed through SAR studies. By modifying the lipophilic tail, polar headgroup, and linker regions of lead compounds, researchers have created potent and isoform-selective inhibitors. cuny.edu For example, synthetic sphingoid analogues SG12 and SG14 were identified as selective inhibitors of human SphK2, unlike DMS which also inhibits PKC. nih.gov Molecular modeling and field template analysis of known inhibitors have been used to screen for and design new inhibitor scaffolds. cuny.edunih.gov

Ceramidase Inhibitors : Overexpression of acid ceramidase (aCDase) is linked to cancer progression and chemoresistance. csic.es Therefore, designing inhibitors for this enzyme is a key therapeutic strategy. Analogues of the sphingoid backbone are used to develop potent inhibitors that can induce apoptosis in cancer cells by increasing intracellular ceramide levels. csic.es

Other Enzyme Targets : Analogues can also be designed to target other enzymes in the sphingolipid pathway. For example, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is an inhibitor of glucosylceramide synthase, which is involved in the synthesis of complex glycosphingolipids. acs.org

The table below presents examples of enzyme modulators developed from sphingoid base analogues.

| Modulator/Analogue | Target Enzyme(s) | Key Finding(s) | Citation(s) |

| N,N-Dimethylsphingosine (DMS) | SphK1, SphK2, PKC | Non-selective inhibitor of sphingosine kinases and protein kinase C. | nih.govacs.org |

| SG12 and SG14 | SphK2 | Selective inhibitors of human SphK2; SG14 does not affect PKC. | nih.gov |

| SK1-I (BML-258) | SphK1 | An early water-soluble, selective inhibitor of SphK1. | acs.org |

| RB-005 Analogues | SphK1 | SAR studies on the lipophilic tail, polar head, and linker led to new isoform-selective inhibitors. | cuny.edu |

| SK-F | SphK1 | Identified via field template screening; demonstrated antitumor activity in combination with chemotherapy. | nih.gov |

| PDMP | Glucosylceramide Synthase | Inhibits the synthesis of glucosylceramide, affecting the formation of complex glycosphingolipids. | acs.org |

Advanced Analytical and Spectroscopic Methodologies in 2s Amino 4e Pentadecene 1,3r Diol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure and stereochemistry of (2S)-Amino-4E-pentadecene-1,3R-diol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.

1D NMR Techniques:

¹H NMR (Proton NMR): This provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for (2S)-Amino-4E-pentadecene-1,3R-diol would include those for the protons on the carbon backbone, the amine group, the hydroxyl groups, and the vinylic protons of the double bond. The chemical shifts (δ) and coupling constants (J) are critical for initial structural assignments.

¹³C NMR (Carbon NMR): This technique identifies the different carbon environments within the molecule. The chemical shifts of the carbons in the alkyl chain, the double bond, and those bearing the amino and hydroxyl groups are distinct and aid in confirming the carbon framework. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to establish the sequence of protons along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the entire molecular structure, including the position of the double bond and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining the stereochemistry. NOESY detects through-space interactions between protons that are close to each other, regardless of their bonding. For (2S)-Amino-4E-pentadecene-1,3R-diol, NOE correlations can confirm the E (trans) configuration of the double bond and the relative stereochemistry of the chiral centers at C2 and C3. ipb.pt

Interactive Data Table: Representative NMR Data for Sphingoid Bases

| Technique | Observed Feature | Structural Information Gained |

| ¹H NMR | Chemical Shifts (δ) | Electronic environment of protons |

| ¹H NMR | Coupling Constants (J) | Dihedral angles, proton connectivity |

| ¹³C NMR | Chemical Shifts (δ) | Carbon skeleton framework |

| COSY | Cross-peaks | ¹H-¹H spin-spin coupling networks |

| HSQC | Cross-peaks | Direct ¹H-¹³C correlations |

| HMBC | Cross-peaks | Long-range ¹H-¹³C correlations |

| NOESY | Cross-peaks | Through-space proton proximities, stereochemistry |

Mass Spectrometry (MS) Applications in Metabolic Profiling and Compound Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of (2S)-Amino-4E-pentadecene-1,3R-diol and to identify it within complex biological mixtures.

In metabolic profiling studies, MS, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is used to identify and quantify metabolites in biological samples. imrpress.com This is essential for understanding the metabolic pathways involving (2S)-Amino-4E-pentadecene-1,3R-diol. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. mdpi.com

The fragmentation pattern of (2S)-Amino-4E-pentadecene-1,3R-diol in the mass spectrometer is characteristic of its structure. Analysis of these fragments (MS/MS or tandem MS) can provide information about the location of the double bond and the functional groups. For instance, the cleavage of the carbon-carbon bonds adjacent to the amino and hydroxyl groups will produce specific fragment ions that are indicative of the sphingoid base structure.

Interactive Data Table: Mass Spectrometry Data for (2S)-Amino-4E-pentadecene-1,3R-diol

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₁NO₂ | sigmaaldrich.com |

| Molecular Weight | 257.41 g/mol | sigmaaldrich.com |

| CAS Number | 86555-28-4 | sigmaaldrich.com |

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net For (2S)-Amino-4E-pentadecene-1,3R-diol, this technique can provide definitive proof of the S configuration at the C2 position, the R configuration at the C3 position, and the E configuration of the double bond at C4.

The process involves crystallizing the compound and then bombarding the crystal with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all the atoms in the crystal lattice can be determined, providing a detailed picture of the molecular structure and stereochemical arrangement. While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail and accuracy.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the isolation, purification, and assessment of the purity of (2S)-Amino-4E-pentadecene-1,3R-diol. iaea.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. sigmaaldrich.com A purity of ≥98% for (2S)-Amino-4E-pentadecene-1,3R-diol has been reported using TLC. sigmaaldrich.com

Column Chromatography: This technique is used for the preparative separation and purification of the compound from reaction mixtures or natural extracts. Different stationary phases (e.g., silica (B1680970) gel) and mobile phases can be employed to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analytical and preparative purposes. For a chiral molecule like (2S)-Amino-4E-pentadecene-1,3R-diol, chiral HPLC, which utilizes a chiral stationary phase, is particularly important. This allows for the separation of enantiomers and diastereomers, which is crucial for assessing the stereochemical purity of the compound. Reversed-phase HPLC is also commonly used for purity analysis. scribd.com

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile derivatives of (2S)-Amino-4E-pentadecene-1,3R-diol. Derivatization is typically required to increase the volatility of the compound.

Interactive Data Table: Chromatographic Methods in the Analysis of Sphingoid Bases

| Technique | Application | Key Feature |

| Thin-Layer Chromatography (TLC) | Purity assessment, reaction monitoring | Rapid and simple |

| Column Chromatography | Preparative purification | Separation of larger quantities |

| High-Performance Liquid Chromatography (HPLC) | Analytical and preparative separation, purity assessment | High resolution |

| Chiral HPLC | Separation of stereoisomers | Enantiomeric and diastereomeric purity |

| Gas Chromatography (GC) | Analysis of volatile derivatives | High separation efficiency for volatile compounds |

Applications of 2s Amino 4e Pentadecene 1,3r Diol in Academic Chemical Biology

Utilization as a Biochemical Research Probe

The structural similarity of (2S)-Amino-4E-pentadecene-1,3R-diol to endogenous sphingolipids allows it to be used as a biochemical probe to explore cellular signaling pathways. Sphingolipids are not merely structural components of cell membranes; they are critical mediators in a variety of cellular events, including cell growth, differentiation, and apoptosis (programmed cell death) beilstein-journals.org.

Researchers utilize analogs like (2S)-Amino-4E-pentadecene-1,3R-diol to investigate the function of enzymes involved in sphingolipid metabolism. By introducing this specific analog into cellular systems, scientists can study its interaction with key enzymes and signaling proteins. For instance, related sphingosine (B13886) compounds are known to act as potent inhibitors of specific protein kinases, such as the MAPK pathway, thereby inducing apoptosis chemsrc.com. This allows for the dissection of complex signaling cascades and the identification of potential therapeutic targets. Furthermore, its structural relation to ceramides (B1148491) suggests its utility in the study of lipid-based drug delivery systems, such as lipid nanoparticles tebubio.com.

Key Research Areas:

Elucidation of sphingolipid metabolic pathways.

Investigation of enzyme kinetics and inhibition.

Probing the mechanisms of sphingolipid-mediated signal transduction.

Studying the biophysics of lipid bilayers and membrane domains.

Role as a Reference Standard in Quantitative Analysis

In analytical biochemistry, particularly in the field of lipidomics, the accurate identification and quantification of specific lipids within complex biological samples are paramount. (2S)-Amino-4E-pentadecene-1,3R-diol serves as an essential reference standard for this purpose. Its commercial availability in high purity (e.g., ≥98% by TLC) makes it an ideal tool for analytical applications sigmaaldrich.com.

When analyzing biological extracts using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), reference standards are crucial for:

Compound Identification: The retention time and mass-to-charge ratio of the standard are compared to those of analytes in a sample to confirm the presence of the specific lipid.

Quantification: The standard is used to create a calibration curve, enabling the precise measurement of the concentration of the endogenous compound in the sample.

Given the vast number of structurally similar sphingolipid species, having a well-characterized standard like Sphingosine (d15:1) is indispensable for achieving reliable and reproducible results in lipidomic studies.

Analytical Techniques Employing this Standard:

| Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification based on retention time. |

| Mass Spectrometry (MS) | Identification and quantification based on mass-to-charge ratio. |

| Thin-Layer Chromatography (TLC) | Purity assessment and qualitative analysis. sigmaaldrich.com |

Application as a Chiral Building Block in Organic Synthesis

The defined stereochemistry of (2S)-Amino-4E-pentadecene-1,3R-diol makes it a valuable chiral building block in synthetic organic chemistry . The term "chiral building block" refers to an enantiomerically pure molecule used as a starting material to construct more complex target molecules while maintaining stereochemical control nih.gov.

The 2-amino-1,3-diol motif is a key structural feature in a wide array of biologically active molecules, most notably the sphingolipids beilstein-journals.org. The synthesis of novel sphingolipid analogs to probe structure-activity relationships or to develop potential therapeutics relies on the stereoselective construction of this core structure beilstein-journals.org.

By starting with (2S)-Amino-4E-pentadecene-1,3R-diol, chemists have a pre-made scaffold with the correct absolute stereochemistry at two adjacent chiral centers (C2 and C3). This significantly simplifies the synthetic route to complex targets, avoiding the need for challenging asymmetric reactions. The functional groups present—an amino group, two hydroxyl groups, and a carbon-carbon double bond—offer multiple points for chemical modification, allowing for the synthesis of a library of diverse analogs.

Synthetic Utility:

| Structural Feature | Synthetic Potential |

|---|---|

| (2S, 3R) Stereocenters | Provides a chiral scaffold for stereocontrolled synthesis. beilstein-journals.org |

| Primary Amine (C2) | Site for acylation to form ceramides and other N-linked derivatives. |

| Primary Hydroxyl (C1) | Can be phosphorylated to create sphingosine-1-phosphate analogs or glycosylated to form glycosphingolipids. |

| trans (E) Double Bond (C4) | Allows for modifications such as hydrogenation or epoxidation. |

Future Directions and Emerging Research Avenues for 2s Amino 4e Pentadecene 1,3r Diol

Exploration of Non-Canonical Sphingoid Base Metabolism

The classical understanding of sphingolipid metabolism primarily revolves around the synthesis and degradation of well-known sphingoid bases like sphingosine (B13886), sphinganine, and phytosphingosine. nih.gov However, recent research has shed light on the existence and potential significance of non-canonical sphingoid bases, which are structurally different from the classical ones. mdpi.comresearchgate.net These atypical sphingolipids are increasingly being associated with various pathological conditions, including diabetes and neuropathy, making them promising as potential diagnostic markers. mdpi.com

The metabolic pathways of these non-canonical sphingolipids are not yet fully understood. mdpi.comresearchgate.net A crucial area of future research will be to elucidate the enzymatic processes involved in their formation and breakdown. For instance, it has been discovered that the synthesis of some atypical sphingoid bases involves a shift in the substrate preference of serine palmitoyltransferase (SPT), the key enzyme in sphingolipid biosynthesis. researchgate.net Instead of the usual substrate L-serine, SPT can utilize other amino acids like alanine, leading to the production of 1-deoxysphingolipids. mdpi.comresearchgate.net

Further investigation is needed to identify and characterize the enzymes responsible for modifications of these non-canonical bases, such as the introduction of double bonds at unusual positions. mdpi.com Understanding these pathways will not only provide a more complete picture of sphingolipid metabolism but also open up new avenues for therapeutic intervention in diseases associated with the accumulation of atypical sphingolipids. The development of stereoselective synthesis methods for these novel sphingoid bases will be instrumental in these research efforts, providing the necessary standards for their detection and quantification. mdpi.com

Advanced Multi-Omics Approaches to Sphingolipid Signaling Pathways

The complexity of sphingolipid signaling, with its intricate network of interconnected metabolic pathways, necessitates the use of advanced analytical techniques. preprints.org Multi-omics approaches, which integrate data from different "-omics" fields like genomics, transcriptomics, proteomics, and lipidomics, are becoming increasingly vital for unraveling the roles of sphingolipids in health and disease. nih.govfrontiersin.org

Recent studies have successfully employed multi-omics to investigate the role of sphingolipids in conditions like cardiac cachexia and hypertensive cardiomyopathy. nih.govnih.gov These studies have revealed significant alterations in sphingolipid metabolism and have linked these changes to inflammatory and fibrotic processes. nih.govnih.gov For example, in cardiac cachexia, a combined transcriptomics, metabolomics, and lipidomics approach demonstrated that elevated levels of certain sphingolipids, such as ceramides (B1148491) and sphingosine-1-phosphate (S1P), in adipose tissue are associated with inflammation and fibrosis. nih.gov

Future research will likely see an even greater reliance on multi-omics to understand the systemic effects of altered sphingolipid metabolism. By correlating changes in the lipidome with changes in the transcriptome and proteome, researchers can identify key regulatory genes and proteins and construct comprehensive signaling networks. mdpi.com This integrated approach will be crucial for identifying novel biomarkers for disease diagnosis and for developing targeted therapies that modulate specific nodes within the sphingolipid metabolic network. frontiersin.org Furthermore, single-cell analysis is emerging as a powerful tool to dissect the expression patterns of genes involved in sphingolipid metabolism within different immune cell subtypes, providing a more granular understanding of their roles in disease. frontiersin.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are indispensable tools for studying the structure, function, and interactions of sphingolipids at an atomic level. preprints.orgresearchgate.netresearchgate.net These methods allow researchers to simulate the behavior of sphingolipids and their interactions with proteins, providing insights that are often difficult to obtain through experimental methods alone. nih.gov

One of the key applications of computational modeling in sphingolipid research is the study of lipid-protein interactions. nih.gov By docking sphingolipid molecules into the binding sites of enzymes and receptors, researchers can predict their binding affinities and modes of interaction. preprints.org This information is invaluable for the design of new drugs that target specific components of the sphingolipid signaling pathway. For example, molecular dynamics simulations have been used to show a highly specific interaction between a single sphingomyelin (B164518) species and the transmembrane domain of a protein, suggesting that sphingolipids can act as cofactors to regulate protein function. nih.gov

Future computational studies will likely focus on developing more accurate force fields for sphingolipids, which will improve the reliability of simulations. acs.org Additionally, as computational power increases, it will become possible to simulate larger and more complex systems, such as entire cell membranes containing a realistic mixture of lipids and proteins. These simulations will provide unprecedented insights into the organization and dynamics of sphingolipid-rich membrane domains, known as lipid rafts, and their role in cellular signaling. preprints.org Comprehensive computational models of sphingolipid metabolism are also being developed to understand the complex network of reactions and the effects of compartmentalization within the cell. researchgate.netresearchgate.net

Development of Novel Chemical Tools for Sphingolipid Pathway Investigation

The development of novel chemical tools is essential for the experimental investigation of sphingolipid metabolism and signaling. nih.govub.eduresearchgate.net These tools include synthetic sphingolipid analogs that can be used to probe the activity of enzymes, track the movement of lipids within cells, and identify their binding partners.

One of the most powerful approaches in this area is the use of "clickable" sphingolipid probes. nih.govbiologists.com These probes contain a small chemical handle, such as an alkyne or an azide (B81097) group, that can be selectively reacted with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. biologists.com This allows for the visualization of sphingolipid metabolism and trafficking in living cells with high spatial and temporal resolution. researchgate.net For example, clickable and photoswitchable ceramide analogs have been developed to study their behavior in membrane bilayers. biologists.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.